(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine
Description
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine is a secondary amine featuring two distinct moieties:
- Oxan-4-ylmethyl: A tetrahydropyran (oxane) ring substituted at the 4-position with a methyl group.
- 2-(Thiophen-2-yl)ethyl: A thiophene aromatic heterocycle linked via a two-carbon chain to the amine nitrogen. The thiophene group enhances lipophilicity and may confer bioactivity through π-π interactions or sulfur-based reactivity.
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C12H19NOS/c1-2-12(15-9-1)3-6-13-10-11-4-7-14-8-5-11/h1-2,9,11,13H,3-8,10H2 |
InChI Key |
NHVSBUGMORHVLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNCCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide ring-opening reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Amine Group Addition:
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the oxane ring or the thiophene ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxane or thiophene derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
(Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues with Oxane or Thiophene Moieties
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Key Observations :
Key Observations :
- The oxane moiety in the target compound likely improves solubility compared to purely aromatic analogs ().
Biological Activity
The compound (Oxan-4-ylmethyl)[2-(thiophen-2-yl)ethyl]amine , also referred to as N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-pyran-4-amine, is an organic molecule characterized by its unique structural features that combine a thiophene ring with a tetrahydropyran moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 211.32 g/mol
- Structural Features :
- Tetrahydropyran ring
- Thiophene ring
This unique configuration may impart distinct chemical and biological properties that are not observed in simpler analogs.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound shows potential antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Neurotransmitter Interaction : There is evidence indicating that this compound may interact with neurotransmitter receptors, suggesting possible applications in treating neurological disorders.
- Antitumor Activity : Research indicates potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cells .
The biological effects of this compound may be attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic benefits in conditions such as cancer and inflammation.
- Receptor Modulation : By binding to neurotransmitter receptors, it may influence signaling pathways associated with mood regulation and neuroprotection.
Study on Antitumor Activity
A significant study evaluated the antitumor activity of related compounds that share structural similarities with this compound. The results indicated a marked decrease in tumor cell viability when these compounds were administered to Ehrlich Ascites Carcinoma (EAC) cells in mice, highlighting their potential as chemotherapeutic agents .
Interaction Studies
Interaction studies have shown that this compound may bind to various biological targets, including:
| Target | Type of Interaction | Potential Effects |
|---|---|---|
| Neurotransmitter Receptors | Binding Affinity | Modulation of neurological functions |
| Microbial Systems | Antimicrobial | Inhibition of growth and proliferation |
These findings suggest that further pharmacological studies are needed to elucidate the specific mechanisms and efficacy of this compound in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
